Cas no 208521-43-1 ((aR,3aS,4S,6S,7aR)-alpha-Ethylhexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole-2-methanamine trifluoroacetate)

208521-43-1 structure
Nome do Produto:(aR,3aS,4S,6S,7aR)-alpha-Ethylhexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole-2-methanamine trifluoroacetate
(aR,3aS,4S,6S,7aR)-alpha-Ethylhexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole-2-methanamine trifluoroacetate Propriedades químicas e físicas
Nomes e Identificadores
-
- (aR,3aS,4S,6S,7aR)-alpha-Ethylhexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole-2-methanamine trifluoroacetate
- (r)-boroabu-(+)-pinanediol-cf3co2h
- Trifluoroacetic acid--(1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine (1/1)
- DTXSID90733815
- 208521-43-1
- 2, 2, 2-trifluoroacetic acid;(1R)-1-[(1S, 2S, 6R, 8S)-2, 9, 9-trimethyl-3, 5-dioxa-4-boratricyclo[6.1.1.02, 6]decan-4-yl]butan-1-amine
- 2,2,2-Trifluoroacetic acid;(1R)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine
-
- Inchi: InChI=1S/C14H26BNO2.C2HF3O2/c1-5-6-12(16)15-17-11-8-9-7-10(13(9,2)3)14(11,4)18-15;3-2(4,5)1(6)7/h9-12H,5-8,16H2,1-4H3;(H,6,7)/t9-,10-,11+,12-,14-;/m0./s1
- Chave InChI: LXRFBLACMUKBQF-AKDYBRCWSA-N
- SMILES: CCC[C@@H](B1O[C@H]2[C@@]([C@H]3C[C@@H](C2)C3(C)C)(C)O1)N.OC(C(F)(F)F)=O
Propriedades Computadas
- Massa Exacta: 365.1985230g/mol
- Massa monoisotópica: 365.1985230g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 8
- Contagem de Átomos Pesados: 25
- Contagem de Ligações Rotativas: 3
- Complexidade: 432
- Contagem de Unidades Ligadas Covalentemente: 2
- Contagem de Estereocentros Átomos Definidos: 5
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Superfície polar topológica: 81.8Ų
- Contagem de Tautomeros: nothing
- XLogP3: nothing
Propriedades Experimentais
- PSA: 81.78000
- LogP: 4.13480
(aR,3aS,4S,6S,7aR)-alpha-Ethylhexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole-2-methanamine trifluoroacetate Literatura Relacionada
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
208521-43-1 ((aR,3aS,4S,6S,7aR)-alpha-Ethylhexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole-2-methanamine trifluoroacetate) Produtos relacionados
- 1208877-76-2(1-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl-2-(4-fluorophenoxy)ethan-1-one)
- 1251606-00-4(methyl 3-{2-8-(4-methylpiperidin-1-yl)-3-oxo-2H,3H-1,2,4triazolo4,3-apyrazin-2-ylacetamido}benzoate)
- 2228308-37-8(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1916-59-2(Questiomycin A)
- 1040636-40-5(N-[3-(furan-2-yl)propyl]-6-methoxy-3-(4-methylphenyl)thieno[3,2-c]quinoline-2-carboxamide)
- 1205686-72-1(3-Propyl-1-heptanol)
- 2225171-53-7(4-Fluoro-2-methylpyridine-5-boronic acid)
- 2309307-08-0(1-(2-chlorophenyl)methanesulfonyl-4-{1,2,4triazolo4,3-bpyridazin-6-yl}-1,4-diazepane)
- 1803608-90-3(3-(4-bromo-3-methylphenyl)-2,2-dimethylpropanoic acid)
- 1805734-11-5(3-Bromo-1-(3-chloro-5-ethylphenyl)propan-1-one)
Fornecedores recomendados
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente

Hubei Henglvyuan Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Baoji Haoxiang Bio-technology Co.Ltd
Membro Ouro
CN Fornecedor
A granel